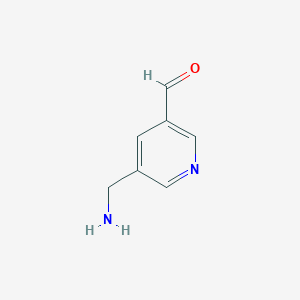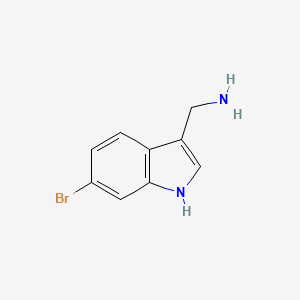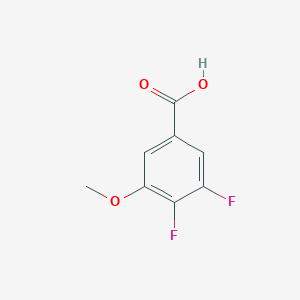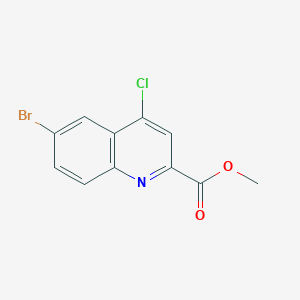![molecular formula C37H58O12 B3030390 (2S,4Ar,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid CAS No. 89808-50-4](/img/structure/B3030390.png)
(2S,4Ar,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, as seen in the papers provided. For instance, the synthesis of GPR35 agonists involves tritium labeling and ester hydrolysis . Similarly, the synthesis of polyenoic fatty acids is achieved through a series of reductions, esterifications, and condensations . These methods reflect the intricate nature of organic synthesis, where protecting groups, intermediates, and specific reagents play crucial roles in achieving the desired product.
Molecular Structure Analysis
The molecular structure of organic compounds is pivotal in determining their chemical reactivity and biological activity. For example, the synthesis of 4-amino-7-oxo-substituted analogues of tetrahydrofolic acid derivatives involves the formation of pyridones and pyrido[2,3-d]pyrimidines, showcasing the importance of heterocyclic structures in medicinal chemistry . The structural analysis of these compounds is essential for understanding their potential as antifolates.
Chemical Reactions Analysis
Chemical reactions involving organic compounds can lead to a variety of products depending on the conditions and reagents used. The FVT reactions of 4-hydroxy-1,3-oxazin-6-ones result in the formation of carboxyketenes, highlighting the dynamic nature of thermal fragmentation processes . Similarly, the base-promoted rearrangement of cage α-haloketones demonstrates the complexity of chemical transformations that can occur under basic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds are influenced by their molecular structures. For instance, the synthesis of polyether carboxylic acids and their use as carriers for alkali metal ion transport through liquid membranes show the importance of ether oxygens and hydrophobic groups in ion transport ability and selectivity . The hydrolysis of acetylenecarboxylic acid derivatives further illustrates how tautomerism can affect the stability and reactivity of organic molecules .
Mechanism of Action
Target of Action
Related compounds such as esculentoside a have been shown to interact with various cellular targets, including those involved in the mapk pathway .
Mode of Action
It’s worth noting that esculentoside a, a related compound, has been shown to exert anti-inflammatory, anti-apoptotic, and anti-oxidant abilities . It’s plausible that Esculentoside D may share similar interactions with its targets, leading to changes in cellular function.
Result of Action
Based on studies of related compounds, it may exert anti-inflammatory, anti-apoptotic, and anti-oxidant effects . These effects could potentially lead to protective outcomes in various disease models.
properties
IUPAC Name |
(2S,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H58O12/c1-32(31(46)47-6)11-13-37(30(44)45)14-12-35(4)19(20(37)15-32)7-8-24-33(2)16-21(40)28(34(3,18-39)23(33)9-10-36(24,35)5)49-29-27(43)26(42)25(41)22(17-38)48-29/h7,20-29,38-43H,8-18H2,1-6H3,(H,44,45)/t20-,21-,22+,23+,24+,25+,26-,27+,28-,29+,32-,33-,34-,35+,36+,37-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDFISPWADYJIW-OUYKRPPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H58O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

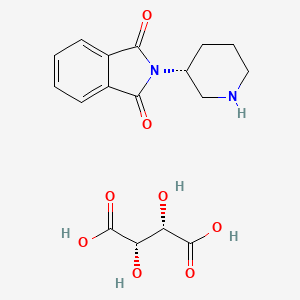
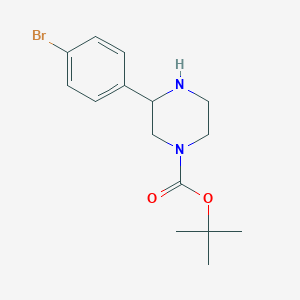

![Red-CLA [Chemiluminescence Reagent]](/img/structure/B3030312.png)
![5,5,8,8-Tetramethyl-3-(6-(6-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazin-3-yl)pyridin-2-yl)pyridin-2-yl)-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazine](/img/structure/B3030313.png)

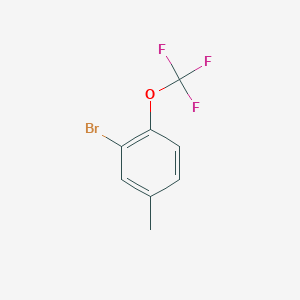
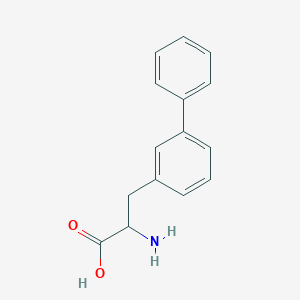
![tert-Butyl 3-{[(4-bromophenyl)methyl]amino}azetidine-1-carboxylate](/img/structure/B3030322.png)
